![molecular formula C21H33N3O6S B2573922 2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol CAS No. 1263048-99-2](/img/structure/B2573922.png)

2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

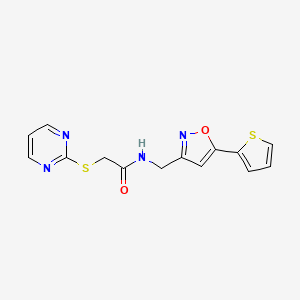

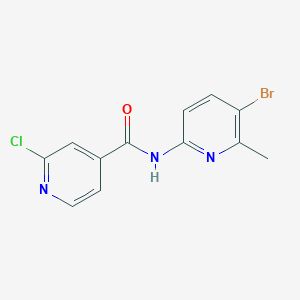

2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol is a useful research compound. Its molecular formula is C21H33N3O6S and its molecular weight is 455.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nicht-natürliche Arginin-Analoga

Die Sulfamoylierung der l-Ornithin-Methylester-Seitenkette erzeugt ein nicht-natürliches Arginin-Isoster unter Verwendung der Pbf-Gruppe. Dieses Derivat kann mit anderen Aminosäuren wie N-Fmoc-l-Prolin gekoppelt werden, um Analoga zu erzeugen, die die strukturellen Eigenschaften biologisch wichtiger Sequenzen beibehalten. Forscher untersuchen diese Analoga auf ihre potenziellen biologischen Aktivitäten .

Festphasensynthese

Die Pbf-Gruppe erleichtert die Festphasensynthese von argininhaltigen Peptiden. Durch die Verankerung der Guanidin-Einheit von Arginin an einen Sulfonyl-Linker können Forscher effizient Peptidketten aufbauen. Dieser Ansatz rationalisiert die Peptidassemblierung und ermöglicht die Einarbeitung mehrerer Argininreste .

Schutzgruppe für Amine

Die tert-Butoxycarbonyl (Boc)-Gruppe, die üblicherweise zum Schutz von Aminogruppen verwendet wird, ist eine wesentliche Wahl für den Aminsenschutz. Insbesondere ist sie die primäre Option für den Aminsenschutz. Forscher verwenden sie auch zum Schutz von Hydroxylgruppen an Alkoholen und Phenolen unter bestimmten Bedingungen .

Biochemische Reagenzien

N-(tert-Butoxycarbonyl)ethanolamin (MFCD13184907) findet Verwendung als biochemisches Reagenz. Seine Synthese umfasst mehrere Schritte, darunter die Addition von Benzylchlorid zu Diethanolamin, gefolgt von Sulfurylchlorid. Ammoniakbehandlung und Entfernung der Benzylgruppe mit Wasserstoffgas ergeben das Endprodukt .

Rückgrat-Schutzgruppen

Die Pbf-Gruppe trägt zusammen mit anderen Schutzgruppen wie EDOTn und MIM zum Schutz des Peptid-Rückgrats bei. Diese Gruppen verbessern die Peptidstabilität während der Synthese und nachfolgenden biologischen Studien. Forscher untersuchen ihren Einsatz bei der Entwicklung neuartiger Peptide mit verbesserten Eigenschaften .

Zusammenfassend lässt sich sagen, dass die Pbf-Gruppe in 2-[N-t-Butyloxycarbonyl-N’-(2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol eine entscheidende Rolle in der Peptidchemie, der Entwicklung nicht-natürlicher Aminosäuren und der Festphasensynthese spielt. Ihre Vielseitigkeit erstreckt sich auf den Schutz von Aminen und trägt zur biochemischen Forschung bei. Forscher erforschen weiterhin ihre Anwendungen in verschiedenen wissenschaftlichen Bereichen . Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, können Sie sich gerne an uns wenden! 😊

Eigenschaften

IUPAC Name |

tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O6S/c1-12-13(2)17(14(3)15-11-21(7,8)29-16(12)15)31(27,28)24-18(22-9-10-25)23-19(26)30-20(4,5)6/h25H,9-11H2,1-8H3,(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYSKCWSCQXVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCO)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2573839.png)

![2-(Furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2573841.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)

![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)

![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2573850.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2573854.png)

![[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2573860.png)